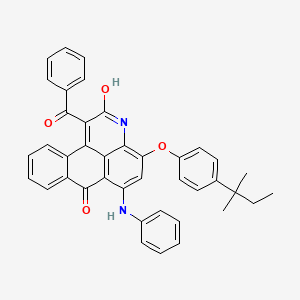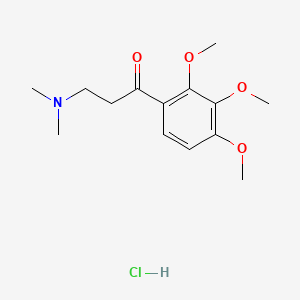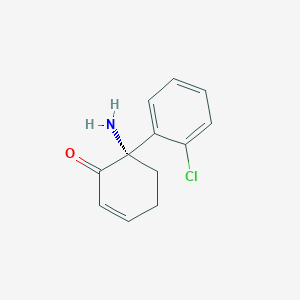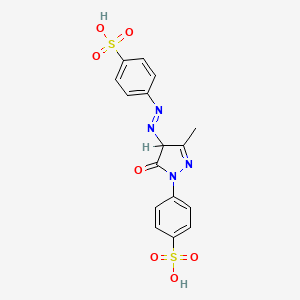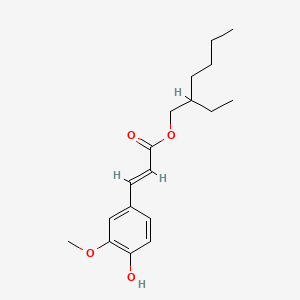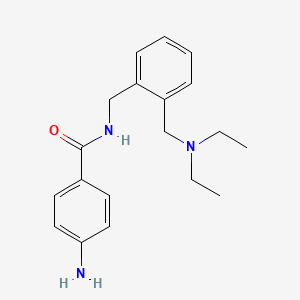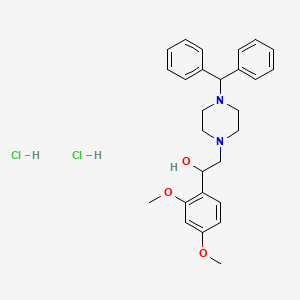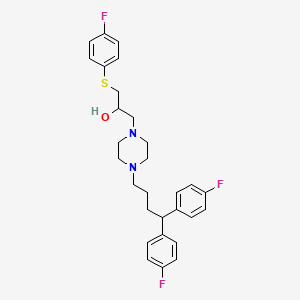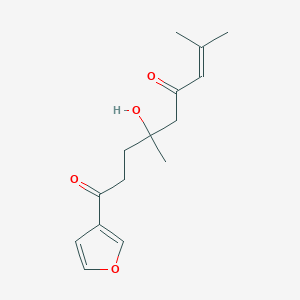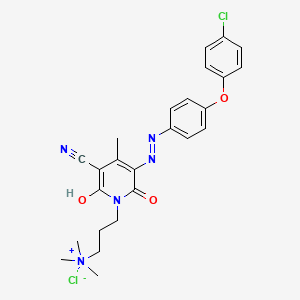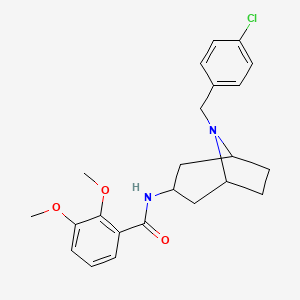
Cobaltate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobaltate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- is a coordination compound featuring cobalt in a complex with N,N-bis((phosphono-kappaO)methyl)glycine and triammonium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- typically involves the following steps:
Ligand Preparation: The ligand N,N-bis((phosphono-kappaO)methyl)glycine is synthesized through a multi-step process involving the reaction of glycine with formaldehyde and phosphorous acid under controlled conditions.
Complex Formation: The prepared ligand is then reacted with a cobalt(III) salt, such as cobalt(III) chloride, in an aqueous solution. The reaction is carried out under reflux conditions to ensure complete complexation.
Ammonium Salt Formation: Triammonium ions are introduced to the reaction mixture to form the final triammonium salt of the cobaltate complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation-Reduction Reactions: The cobalt center in the complex can undergo redox reactions, where it can be reduced to cobalt(II) or oxidized to cobalt(IV) under specific conditions.
Substitution Reactions: The ligands around the cobalt center can be substituted with other ligands, depending on the reaction conditions and the nature of the substituting ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the cobalt center.
Reducing Agents: Sodium borohydride or hydrazine can reduce the cobalt center.
Substitution Reagents: Ligands such as ethylenediamine or other phosphonate derivatives can be used in substitution reactions.
Major Products
Oxidation: Higher oxidation states of cobalt complexes.
Reduction: Lower oxidation states of cobalt complexes.
Substitution: New cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including oxidation and reduction processes.
Coordination Chemistry: It serves as a model compound for studying coordination chemistry and ligand behavior.
Biology
Enzyme Mimicry: The compound can mimic the active sites of certain metalloenzymes, making it useful in biochemical studies.
Antimicrobial Activity: Research has shown potential antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine
Diagnostic Imaging: The compound can be used in magnetic resonance imaging (MRI) as a contrast agent due to its paramagnetic properties.
Drug Delivery: Its structure allows for the attachment of various drug molecules, making it a potential drug delivery system.
Industry
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or magnetic properties.
Water Treatment: Its ability to bind with various contaminants makes it useful in water purification processes.
Wirkmechanismus
The compound exerts its effects primarily through its ability to coordinate with various substrates and undergo redox reactions. The cobalt center can interact with molecular targets, facilitating electron transfer processes. In biological systems, it can mimic metalloenzyme active sites, participating in catalytic cycles similar to natural enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(III) acetylacetonate: Another cobalt(III) complex with different ligands.
Cobalt(III) ethylenediaminetetraacetate: A cobalt(III) complex with ethylenediaminetetraacetic acid (EDTA) as the ligand.
Uniqueness
Cobaltate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- is unique due to its specific ligand structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
67968-65-4 |
|---|---|
Molekularformel |
C4H23CoN4O8P2+3 |
Molekulargewicht |
376.13 g/mol |
IUPAC-Name |
triazanium;2-[bis(phosphonomethyl)amino]acetic acid;cobalt |
InChI |
InChI=1S/C4H11NO8P2.Co.3H3N/c6-4(7)1-5(2-14(8,9)10)3-15(11,12)13;;;;/h1-3H2,(H,6,7)(H2,8,9,10)(H2,11,12,13);;3*1H3/p+3 |
InChI-Schlüssel |
VTTUYXJRZKQKGS-UHFFFAOYSA-Q |
Kanonische SMILES |
C(C(=O)O)N(CP(=O)(O)O)CP(=O)(O)O.[NH4+].[NH4+].[NH4+].[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


